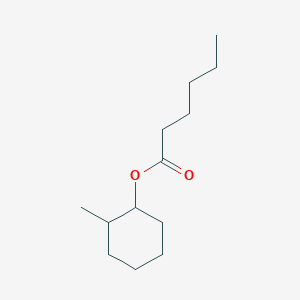

2-Methylcyclohexyl hexanoate

Descripción

2-Methylcyclohexyl hexanoate is an ester compound composed of a 2-methylcyclohexanol moiety esterified with hexanoic acid. Esters with branched or cyclic alcohol groups often exhibit distinct volatility, solubility, and stability profiles compared to linear analogs, making them valuable for controlled aroma release in food, beverages, or cosmetics .

Propiedades

Número CAS |

5726-23-8 |

|---|---|

Fórmula molecular |

C13H24O2 |

Peso molecular |

212.33 g/mol |

Nombre IUPAC |

(2-methylcyclohexyl) hexanoate |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-10-13(14)15-12-9-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3 |

Clave InChI |

MRDVBWGVYNUMDX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(=O)OC1CCCCC1C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohexyl hexanoate typically involves the esterification reaction between 2-methylcyclohexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-Methylcyclohexanol+Hexanoic acidAcid catalyst2-Methylcyclohexyl hexanoate+Water

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methylcyclohexyl hexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylcyclohexanol and hexanoic acid.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

Hydrolysis: 2-Methylcyclohexanol and hexanoic acid.

Reduction: 2-Methylcyclohexanol and hexanol.

Transesterification: New ester and alcohol.

Aplicaciones Científicas De Investigación

2-Methylcyclohexyl hexanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential use in pheromone synthesis and insect behavior studies.

Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mecanismo De Acción

The mechanism of action of 2-Methylcyclohexyl hexanoate primarily involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-methylcyclohexanol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Groups

- Ethyl hexanoate: A linear ester (ethanol + hexanoic acid) widely identified in Chinese liquors (e.g., Luzhoulaojiao) at concentrations up to 2,221 mg/L, contributing fruity notes .

- Hexyl acetate: Another linear ester (hexanol + acetic acid) used in yogurt, showing reduced headspace concentration (53% decrease) in dairy matrices due to interactions with proteins or lipids .

- Methyl cyclohexanoate: A cyclic ester (methanol + cyclohexanecarboxylic acid) with a molecular weight of 142 g/mol, highlighting the influence of the cyclohexyl group on retention time in gas chromatography .

- 2-Methylcyclohexyl acetate : A structurally closer analog, demonstrating how methyl substitution on the cyclohexyl ring may alter steric effects and adsorption behavior in separation processes .

Physicochemical Properties

- Volatility: Ethyl hexanoate’s headspace concentration in yogurt decreases by 48%, indicating high volatility in aqueous systems. Cyclohexyl esters like 2-methylcyclohexyl hexanoate likely exhibit lower volatility due to increased hydrophobicity, prolonging aroma retention .

- Adsorption affinity: Hexanoate derivatives (e.g., pure sodium hexanoate) saturate anion-exchange resins at 33.5 bed volumes (BV), while mixtures (e.g., co-fermented samples) saturate faster (20 BV), suggesting competitive binding in complex matrices. Cyclohexyl-substituted esters may show stronger resin affinity due to hydrophobic interactions .

- Solubility: Branched esters like hexyl 2-ethylhexanoate (molecular weight 228.37 g/mol ) are less water-soluble than linear counterparts, a trend expected to extend to 2-methylcyclohexyl hexanoate.

Data Table: Key Properties of 2-Methylcyclohexyl Hexanoate and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.